1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Description

Molecular Geometry and Crystallographic Analysis

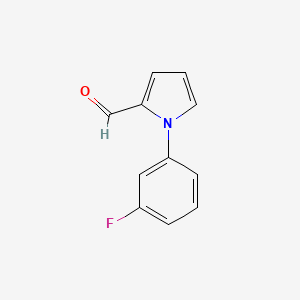

1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde features a pyrrole ring substituted with a 3-fluorophenyl group at position 1 and a carbaldehyde functional group at position 2. The pyrrole core adopts a planar aromatic structure due to delocalized π-electrons, while the substituents influence its spatial arrangement. The 3-fluorophenyl group introduces steric and electronic effects, with the fluorine atom positioned meta to the pyrrole ring.

Key geometric features :

- Pyrrole ring : Conjugated five-membered ring with alternating single and double bonds.

- Carbaldehyde group : A terminal aldehyde (-CHO) at C2, oriented perpendicular to the pyrrole plane for optimal conjugation.

- 3-Fluorophenyl substituent : Fluorine’s electronegativity withdraws electron density from the aromatic ring, slightly altering bond angles.

Crystallographic data for analogous pyrrole-carbaldehyde derivatives () suggest orthorhombic or monoclinic crystal systems, though specific unit cell parameters for this compound remain unreported. Single-crystal X-ray diffraction (SCXRD) would confirm atomic coordinates, interplanar distances (d-spacing), and hydrogen-bonding interactions, which are critical for understanding its packing behavior.

Propriétés

IUPAC Name |

1-(3-fluorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWQOOSAUWCOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378222 | |

| Record name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-19-4 | |

| Record name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Overview

One well-documented method involves the condensation of 3-fluoroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux conditions. This approach is described in patent CN104418788A and is notable for its high yield and purity of the intermediate 1-(3-fluorophenyl)pyrrole, which can be further functionalized to the target aldehyde.

Procedure Details

- Reactants and Ratios: 3-fluoroaniline (0.9 mol) is dissolved in acetic acid (approximately 500 mL per 0.9 mol of aniline).

- Addition: 2,5-dimethoxytetrahydrofuran (1.08 mol) is added to the solution.

- Reaction Conditions: The mixture is refluxed for 3 hours until the solution darkens and a black solid forms, indicating reaction progress.

- Workup: After cooling, acetic acid is removed, and the residue is extracted with dichloromethane (DCM). The organic layer is washed three times with saturated sodium bicarbonate solution.

- Purification: The product is purified by column chromatography using petroleum ether as the eluent, yielding a brown liquid of 1-(3-fluorophenyl)pyrrole with high purity.

- Yield: Approximately 96.85 g from 100 g of 3-fluoroaniline, indicating a high conversion rate.

Advantages

- High product yield and purity.

- Good crystallization properties facilitating purification.

- Straightforward reaction setup with commercially available reagents.

- Suitable for scale-up due to simple reaction and workup steps.

Industrial and Continuous Flow Adaptations

Industrial synthesis often adapts the above condensation reaction to continuous flow reactors to improve consistency, yield, and safety. Optimization of parameters such as temperature, pressure, and solvent choice is critical to minimize by-products and maximize efficiency.

- Typical Industrial Conditions: Controlled temperature and pressure in flow reactors.

- Advantages: Enhanced reproducibility, scalability, and reduced reaction times.

- Solvent and Catalyst Optimization: Use of acetic acid as solvent remains common; catalysts or additives may be introduced to improve selectivity.

Alternative Synthetic Routes via Substitution and Cyclization

While the above method is direct, alternative synthetic routes have been reported for related fluorophenyl-pyrrole carbaldehydes, which may be adapted for the 3-fluoro isomer.

Two-Step Substitution and Hydrogenation Cyclization (Analogous to 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde)

- Step 1: Substitution reaction of 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile under alkaline catalysis to form a keto-nitrile intermediate.

- Step 2: Hydrogenation cyclization catalyzed by Pd-C and molecular sieves to form the pyrrole ring with aldehyde functionality.

This method is characterized by:

- Short synthetic route.

- High yield and purity.

- Mild reaction conditions.

- Suitability for industrial scale-up.

Though this method is described for the 2-fluoro isomer, the chemistry is closely related and may be adapted for the 3-fluoro derivative with appropriate positional isomer starting materials.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Condensation of 3-fluoroaniline and 2,5-dimethoxytetrahydrofuran | 3-fluoroaniline, 2,5-dimethoxytetrahydrofuran, acetic acid | Reflux 3 h, workup with DCM and NaHCO3 wash | High yield (~96.85 g from 100 g), high purity | Well-established, scalable, good crystallization |

| Industrial continuous flow adaptation | Same as above | Optimized temperature, pressure, solvent | Improved consistency and efficiency | Suitable for large-scale production |

| Substitution and hydrogenation cyclization (analogous method) | 2-fluoro-alpha-bromoacetophenone, 3-oxo-propionitrile, Pd-C catalyst | 40-90 °C, 3-20 h, alkaline catalysis | High yield, high purity | Short route, mild conditions, industrially viable |

| One-pot synthesis from malononitrile derivative | 2-(2-fluorobenzoyl) malononitrile, metal catalyst, Raney nickel | Vacuum, hydrogen atmosphere, 40-90 °C | Yield >85%, purity >99% | Environmentally friendly, reduces waste |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR at 300 MHz in DMSO) confirms the structure and purity of the synthesized 1-(3-fluorophenyl)pyrrole intermediates and final aldehyde products.

- High-performance liquid chromatography (HPLC) is used to monitor reaction completion and product purity, especially in one-pot syntheses.

- Thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (5:1) is employed for reaction monitoring during condensation reactions.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used for nucleophilic aromatic substitution reactions.

Major Products Formed

Oxidation: 1-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(3-Fluorophenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde features:

- Molecular Formula : C10H8FNO

- CAS Number : 383136-19-4

- Appearance : Pale brown to light brown solid

- Solubility : Slightly soluble in organic solvents like chloroform and dimethyl sulfoxide

The compound consists of a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group. This unique structure allows it to engage in various chemical reactions, making it a versatile intermediate in organic synthesis.

Applications in Organic Synthesis

Intermediate for Complex Molecules

this compound is primarily recognized for its role as an intermediate in the synthesis of more complex organic molecules. The presence of the fluorophenyl group enables participation in electrophilic aromatic substitution reactions, while the aldehyde can undergo nucleophilic addition and condensation reactions. This versatility makes it valuable for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Potential Medicinal Applications

While specific medicinal applications of this compound are not extensively documented, its structural features suggest potential biological activity. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, such as increased metabolic stability and improved bioavailability. Therefore, further investigation into its biological activities could reveal significant medicinal applications.

Material Science Applications

Electronic and Optical Properties

The combination of the pyrrole ring with the fluorophenyl group may lead to materials with unique electronic or optical properties. Heterocyclic compounds containing fluorine are known to exhibit interesting characteristics that can be harnessed in the development of advanced materials for electronic devices, sensors, and photonic applications. Research is ongoing to explore these possibilities further.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules. |

| Medicinal Chemistry | Potential for biological activity; requires further research to establish specific medicinal uses. |

| Material Science | Possible development of materials with unique electronic or optical properties. |

Mécanisme D'action

The mechanism of action of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparaison Avec Des Composés Similaires

Structural Analogues: Substituent Position and Electronic Effects

Positional Isomers of Fluorophenyl Derivatives

- 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde : The para-fluorophenyl derivative exhibits distinct electronic properties due to the fluorine’s position, which alters resonance effects. This compound (CAS 169036-71-9) has a molecular weight of 189.19 g/mol and is commercially available at >95% purity . Compared to the meta isomer, the para-substituted derivative may display reduced steric hindrance, facilitating nucleophilic attacks at the aldehyde group.

- This compound (CAS 881674-56-2) has been studied for its role as a pharmaceutical intermediate .

Halogen-Substituted Analogues

- 1-(4-Chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 881040-35-3): Replacement of the fluorophenyl group with a chloropyrimidinyl moiety enhances electron-withdrawing effects, increasing reactivity in cross-coupling reactions. This compound is used in agrochemical research .

Table 1: Key Structural and Electronic Comparisons

Steric and Reactivity Differences

- Naphthalenyl Derivatives : Compounds like (E)-1-(2-(phenylsulfonyl)vinyl)naphthalen-1-yl)-1H-pyrrole-2-carbaldehyde (5ae) exhibit bulkier aromatic systems, reducing solubility but enhancing stability in palladium-catalyzed reactions (50% yield reported) .

- Natural Product Analogues : Pyrrolezanthine (5-hydroxymethyl-1-[2-(4-hydroxyphenyl)ethyl]-1H-pyrrole-2-carbaldehyde), isolated from Aconitum tanguticum, demonstrates how hydroxyl and phenethyl groups confer antioxidant properties absent in synthetic fluorophenyl derivatives .

Activité Biologique

1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its structural features that include a pyrrole ring and a fluorophenyl group. These characteristics suggest potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 169.18 g/mol. The presence of the fluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets. The pyrrole ring is a common motif in many biologically active compounds, making this molecule a candidate for further investigation in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate fluorinated phenyl precursors and pyrrole derivatives. While specific synthetic routes for this compound are not extensively documented, related pyrrole derivatives have been synthesized using methods such as:

- Condensation reactions involving aldehydes and amines.

- Electrophilic aromatic substitution to introduce fluorine into the phenyl ring.

Anticancer Activity

Pyrrole derivatives are known for their anticancer properties. A study on pyrrole-ligated oxadiazole compounds indicated broad therapeutic effects including anticancer activity . The structure-activity relationship (SAR) analysis in these studies often highlights the importance of substituents on the phenyl ring in enhancing cytotoxicity against cancer cell lines. While direct data on this compound is lacking, its structural features may confer similar activities.

The biological mechanisms through which pyrrole derivatives exert their effects often involve:

- Inhibition of DNA synthesis : Many pyrrole compounds interfere with nucleic acid synthesis, leading to cell cycle arrest.

- Induction of apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

While specific case studies on this compound are not available, insights can be drawn from related compounds:

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole derivative A | Antibacterial | < 5 | |

| Pyrrole derivative B | Anticancer (MCF-7) | 49.85 | |

| Pyrrole derivative C | Antiviral (HIV) | < 10 |

These findings indicate that while direct studies on this compound are sparse, the potential for significant biological activity exists based on its chemical structure and the behavior of similar compounds.

Q & A

Q. What are the common synthetic routes for 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction, where a formyl group is introduced to the pyrrole ring using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, fluorophenyl-substituted pyrroles are prepared by reacting 3-fluorophenyl derivatives with pyrrole precursors under controlled conditions. Yield optimization (70–85%) often involves adjusting reaction temperature (90–100°C) and stoichiometric ratios of reagents . Alternative methods include Suzuki-Miyaura coupling for aryl group introduction, though this requires palladium catalysts and inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing fluorinated pyrrole carbaldehydes?

- 1H NMR : Key signals include the aldehyde proton (δ 9.5–10.5 ppm) and aromatic protons from the 3-fluorophenyl group (δ 7.2–7.6 ppm, with splitting patterns reflecting para/meta substitution). For example, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate shows distinct downfield shifts for the pyrrole ring protons (δ 6.3–7.5 ppm) .

- 13C NMR : The aldehyde carbon appears at δ 190–200 ppm, while fluorinated carbons resonate at δ 115–125 ppm (J coupling ~245 Hz for C-F) .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., m/z 402.2 for a related fluorophenyl pyrrole derivative) .

Q. How can researchers ensure purity during synthesis?

Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol or methanol) are standard. For example, 70–88% purity is achieved via solvent recrystallization for structurally similar pyrazole-carbaldehydes .

Advanced Research Questions

Q. How does the electron-withdrawing 3-fluorophenyl group influence reactivity in cross-coupling reactions?

The fluorine atom’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitution to the para position. This steric and electronic effect reduces unwanted side reactions (e.g., di-substitution) in palladium-catalyzed couplings. However, it may slow reaction kinetics, necessitating higher temperatures (100–120°C) or longer reaction times (12–24 hours) . For instance, fluorophenyl derivatives in Suzuki reactions require careful ligand selection (e.g., XPhos) to enhance catalytic efficiency .

Q. What strategies resolve discrepancies in spectral data for fluorinated pyrrole derivatives?

- NMR Ambiguities : Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference. Coupling constants (e.g., 3JHF ~8–12 Hz for meta-fluorine) help assign substituent positions. For example, splitting in aromatic protons (δ 7.24–7.57 ppm) confirms fluorine’s meta placement .

- Mass Spec Contradictions : Cross-validate with high-resolution MS and isotopic patterns. Discrepancies in molecular ion peaks may indicate residual solvents or byproducts, requiring repeated purification .

Q. How can multi-step synthesis yields be optimized for fluorophenyl-pyrrole derivatives?

- Stepwise Optimization : Isolate intermediates (e.g., tert-butyl-protected pyrazoles) to prevent side reactions. For example, Boc-protection improves stability during Suzuki coupling, achieving 88% yield in a key step .

- Catalyst Tuning : Use Pd₂(dba)₃ with XPhos ligand for efficient C-N bond formation in fluorinated systems .

- Temperature Control : Maintain strict thermal gradients (e.g., 0°C during formylation to avoid over-oxidation) .

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary (e.g., 85% vs. 98%)?

Yield discrepancies arise from differences in reaction scales, solvent purity, and workup protocols. For example, small-scale syntheses (≤1 mmol) often report higher yields due to easier byproduct removal, while larger batches face solubility challenges. Additionally, moisture-sensitive steps (e.g., Vilsmeier-Haack) require rigorous anhydrous conditions to prevent hydrolysis .

Methodological Recommendations

Q. What analytical workflows are recommended for validating synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.